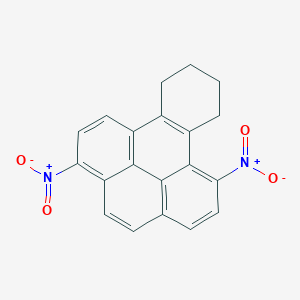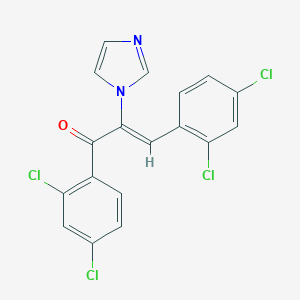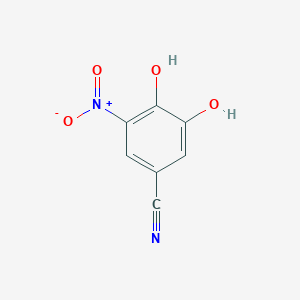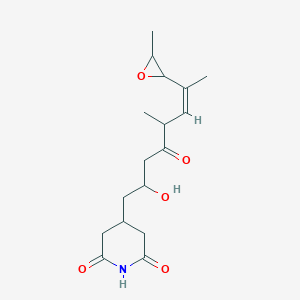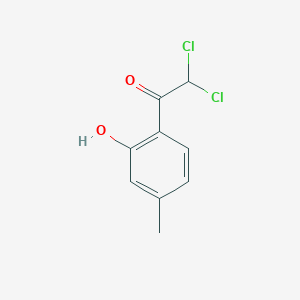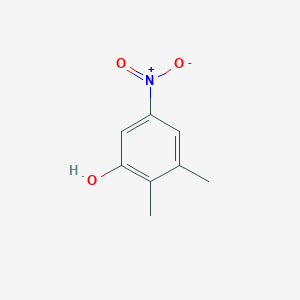
2,3-Dimethyl-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-nitrophenol (DMNP) is a yellow crystalline compound that is widely used in scientific research. It is a derivative of phenol that contains two methyl groups and a nitro group at the 2,3 and 5 positions, respectively. DMNP has been used in various research fields, including biochemistry, microbiology, and environmental science due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-nitrophenol is not fully understood. However, it is believed that 2,3-Dimethyl-5-nitrophenol is oxidized by enzymes, such as laccases and peroxidases, to form a quinone intermediate. The quinone intermediate can then undergo further reactions, such as reduction or hydrolysis, to form different products.
Efectos Bioquímicos Y Fisiológicos
2,3-Dimethyl-5-nitrophenol has been shown to have antimicrobial properties. It can inhibit the growth of bacteria, fungi, and algae. 2,3-Dimethyl-5-nitrophenol has also been shown to have antioxidant properties, which can protect cells from oxidative stress. However, the exact biochemical and physiological effects of 2,3-Dimethyl-5-nitrophenol on living organisms are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dimethyl-5-nitrophenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3-Dimethyl-5-nitrophenol is also a relatively inexpensive compound, which makes it an attractive choice for researchers. However, 2,3-Dimethyl-5-nitrophenol has some limitations. It is a toxic compound that can be harmful if ingested or inhaled. Therefore, researchers should handle 2,3-Dimethyl-5-nitrophenol with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for 2,3-Dimethyl-5-nitrophenol research. One direction is to study the degradation of 2,3-Dimethyl-5-nitrophenol by microorganisms in different environments, such as soil and water. Another direction is to study the antioxidant properties of 2,3-Dimethyl-5-nitrophenol in living organisms. Additionally, 2,3-Dimethyl-5-nitrophenol can be used as a model compound to study the catalytic activity of enzymes in different conditions. Further research is needed to fully understand the potential applications of 2,3-Dimethyl-5-nitrophenol in scientific research.
Conclusion:
2,3-Dimethyl-5-nitrophenol is a yellow crystalline compound that has been widely used in scientific research. It is a stable and relatively inexpensive compound that has unique properties, such as antimicrobial and antioxidant properties. 2,3-Dimethyl-5-nitrophenol has several advantages for lab experiments, but it also has some limitations due to its toxicity. Further research is needed to fully understand the potential applications of 2,3-Dimethyl-5-nitrophenol in scientific research.
Métodos De Síntesis
2,3-Dimethyl-5-nitrophenol can be synthesized through several methods, including nitration of 2,3-dimethylphenol with nitric acid and sulfuric acid, or by the reaction of 2,3-dimethylphenol with nitric acid and acetic anhydride. The synthesized 2,3-Dimethyl-5-nitrophenol can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-nitrophenol has been widely used in scientific research due to its unique properties. It is commonly used as a substrate for enzymes, such as laccases and peroxidases, to study their catalytic activity. 2,3-Dimethyl-5-nitrophenol is also used as a model compound to study the degradation of nitrophenols by microorganisms. In addition, 2,3-Dimethyl-5-nitrophenol has been used as an indicator for the determination of pH in aqueous solutions.
Propiedades
Número CAS |
112071-38-2 |
|---|---|
Nombre del producto |
2,3-Dimethyl-5-nitrophenol |
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-nitrophenol |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,10H,1-2H3 |
Clave InChI |
GQVYCDUMNSPVOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |
Sinónimos |
2,3-Xylenol, 5-nitro- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



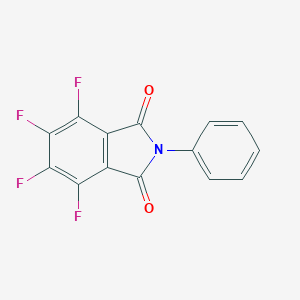
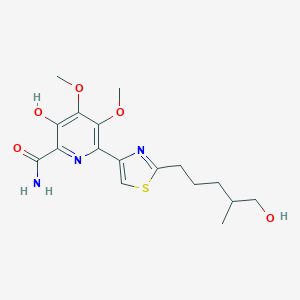
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
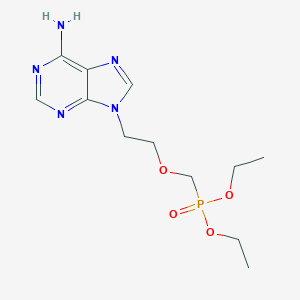
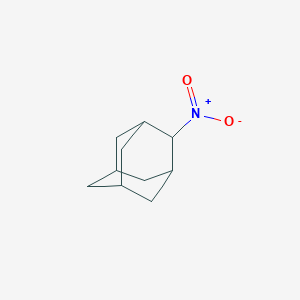
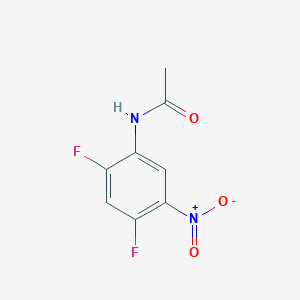
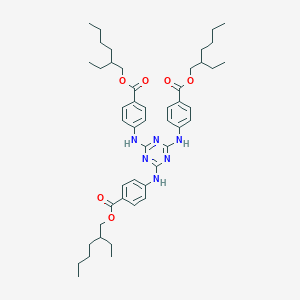
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
